![molecular formula C23H15BrN4O4 B2558958 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1326825-91-5](/img/no-structure.png)

7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

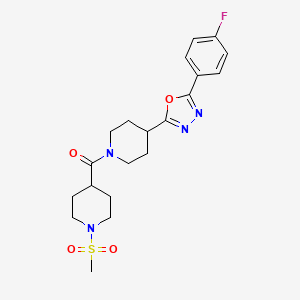

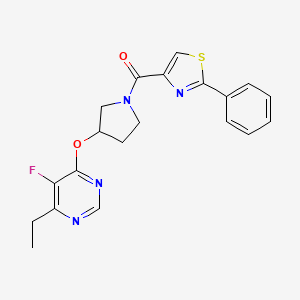

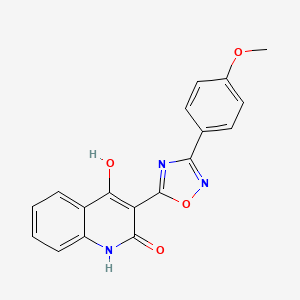

The compound “7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups. These include a bromophenyl group, an oxadiazole ring, a methoxyphenyl group, and a quinazoline dione structure .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and quinazoline rings would likely contribute to the rigidity of the molecule, while the bromophenyl and methoxyphenyl groups could potentially participate in various interactions .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The bromine atom on the bromophenyl group could potentially be replaced via a nucleophilic substitution reaction. The oxadiazole ring might participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Biological Activities

Quinazoline derivatives, including compounds like 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione, have been explored extensively in medicinal chemistry due to their diverse biological activities. These heterocyclic compounds are known for their stability and versatility as a nucleus for synthesizing potential medicinal agents. Researchers have focused on introducing various bioactive moieties to the quinazoline nucleus, leading to the creation of novel compounds with antibacterial activities against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains a significant hurdle in the journey from a lead compound to a drug, highlighting the ongoing efforts to improve bioavailability to counter antibiotic resistance (Tiwary et al., 2016).

Optoelectronic Materials

Quinazoline derivatives also find applications in the field of optoelectronic materials due to their broad spectrum of biological activities and their ability to be integrated into π-extended conjugated systems for novel material creation. These compounds have been investigated for their potential in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical materials and colorimetric pH sensors, showcases their versatility beyond pharmaceutical applications (Lipunova et al., 2018).

CO2 Conversion into Value-Added Chemicals

The conversion of CO2 into valuable chemicals using ionic liquids (ILs) as solvents and catalysts has been a recent focus area, with quinazoline-2,4(1H,3H)-diones being a target product. Research on IL-based catalysts for this conversion explores various catalytic mechanisms and aims to develop novel IL-based catalysts for broader acid gas conversions, demonstrating the role of quinazoline derivatives in addressing environmental challenges (Zhang et al., 2023).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the oxadiazole ring, followed by the synthesis of the quinazoline ring, and finally the coupling of the two rings to form the target compound.", "Starting Materials": [ "4-bromobenzoic acid", "hydrazine hydrate", "acetic anhydride", "4-methoxyaniline", "2-nitrobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium nitrite", "copper powder", "sodium borohydride", "chloranil" ], "Reaction": [ "Synthesis of 4-bromo-3-nitrobenzoic acid by nitration of 4-bromobenzoic acid with nitric acid and sulfuric acid", "Synthesis of 4-bromo-3-amino benzoic acid by reduction of 4-bromo-3-nitrobenzoic acid with sodium borohydride", "Synthesis of 4-bromo-N-(2-nitrophenyl)benzamide by reaction of 4-bromo-3-amino benzoic acid with 2-nitrobenzaldehyde in acetic acid", "Synthesis of 3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine by reaction of 4-bromo-N-(2-nitrophenyl)benzamide with hydrazine hydrate in ethanol", "Synthesis of 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione by reaction of 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione with 3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine in the presence of sodium ethoxide and acetic anhydride" ] } | |

CAS-Nummer |

1326825-91-5 |

Molekularformel |

C23H15BrN4O4 |

Molekulargewicht |

491.301 |

IUPAC-Name |

7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C23H15BrN4O4/c1-31-17-9-7-16(8-10-17)28-22(29)18-11-4-14(12-19(18)25-23(28)30)21-26-20(27-32-21)13-2-5-15(24)6-3-13/h2-12H,1H3,(H,25,30) |

InChI-Schlüssel |

ZHNBEOCFHKAQPK-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br)NC2=O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(10Z)-9,19-dioxo-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaen-10-ylidene]methyl}benzonitrile](/img/structure/B2558875.png)

![2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2558882.png)

![4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride](/img/structure/B2558885.png)

![1-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptan-3-one](/img/structure/B2558888.png)

![[4-[(4-Methylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate](/img/structure/B2558896.png)